molecular formula C21H19FN2O6 B11090716 (5E)-1-(4-fluorobenzyl)-5-(2,3,4-trimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-fluorobenzyl)-5-(2,3,4-trimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11090716
M. Wt: 414.4 g/mol
InChI Key: CEWKFKPYOFPBLN-XNTDXEJSSA-N
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Description

1-(4-FLUOROBENZYL)-5-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound that belongs to the class of pyrimidinetriones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROBENZYL)-5-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzylamine and 2,3,4-trimethoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 4-fluorobenzylamine and 2,3,4-trimethoxybenzaldehyde to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a suitable reagent, such as urea or thiourea, to form the pyrimidinetrione core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROBENZYL)-5-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZYL)-5-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzyl)-5-[(E)-1-(2,3,4-trimethoxyphenyl)methylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 1-(4-Methylbenzyl)-5-[(E)-1-(2,3,4-trimethoxyphenyl)methylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

1-(4-FLUOROBENZYL)-5-[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The trimethoxyphenyl group also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C21H19FN2O6

Molecular Weight

414.4 g/mol

IUPAC Name

(5E)-1-[(4-fluorophenyl)methyl]-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H19FN2O6/c1-28-16-9-6-13(17(29-2)18(16)30-3)10-15-19(25)23-21(27)24(20(15)26)11-12-4-7-14(22)8-5-12/h4-10H,11H2,1-3H3,(H,23,25,27)/b15-10+

InChI Key

CEWKFKPYOFPBLN-XNTDXEJSSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=C(C=C3)F)OC)OC

Origin of Product

United States

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